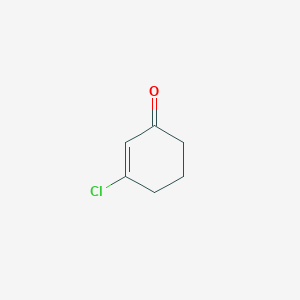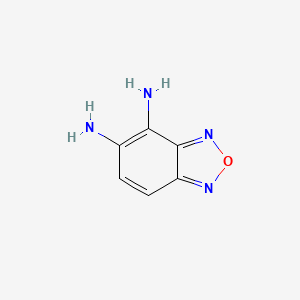
2,3,3-Trichloroacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3-Trichloroacrylamide is an organic compound with the chemical formula C3H2Cl3NO . It is a derivative of acrylamide, characterized by the presence of three chlorine atoms attached to the carbon backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3,3-Trichloroacrylamide can be synthesized through the chlorination of acrylamide. The process involves the reaction of acrylamide with chlorine gas in the presence of a suitable catalyst. The reaction is typically carried out under controlled conditions to ensure the selective chlorination of the acrylamide molecule .
Industrial Production Methods: In an industrial setting, the production of trichloroacrylamide involves large-scale chlorination processes. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize yield and purity. The product is then purified through various techniques, including distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3-Trichloroacrylamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in trichloroacrylamide can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: this compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products Formed:
Substitution Reactions: Products include hydroxylated or aminated derivatives of trichloroacrylamide.
Reduction Reactions: Products include partially or fully dechlorinated acrylamide derivatives.
Oxidation Reactions: Products include various oxidized forms of trichloroacrylamide.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of trichloroacrylamide involves its interaction with various molecular targets and pathways:
Molecular Targets: 2,3,3-Trichloroacrylamide can interact with proteins, enzymes, and nucleic acids, leading to changes in their structure and function.
Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Uniqueness of 2,3,3-Trichloroacrylamide: this compound is unique due to the presence of three chlorine atoms, which impart distinct chemical properties and reactivity. This makes it valuable in specific synthetic and industrial applications where other acrylamide derivatives may not be suitable .
Propriétés
Numéro CAS |
3880-18-0 |
|---|---|
Formule moléculaire |
C3H2Cl3NO |
Poids moléculaire |
174.41 g/mol |
Nom IUPAC |
2,3,3-trichloroprop-2-enamide |
InChI |
InChI=1S/C3H2Cl3NO/c4-1(2(5)6)3(7)8/h(H2,7,8) |
Clé InChI |
BJVAUAPBLDCULS-UHFFFAOYSA-N |
SMILES |
C(=C(Cl)Cl)(C(=O)N)Cl |
SMILES canonique |
C(=C(Cl)Cl)(C(=O)N)Cl |
Key on ui other cas no. |
3880-18-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] benzoate](/img/structure/B1617270.png)







